Estrobin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-bromo-1-(4-ethoxyphenyl)-2-phenylethenyl]-4-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrO2/c1-3-26-21-14-10-18(11-15-21)23(24(25)20-8-6-5-7-9-20)19-12-16-22(17-13-19)27-4-2/h5-17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYILAACWNFQDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209726 | |
| Record name | Estrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60883-74-1 | |
| Record name | Estrobin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060883741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESTROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM7V5ZUU9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Estrobin Action
Genomic Signaling Pathways Initiated by Estrobin
Estrogen Response Element (ERE) Recognition and DNA Binding
Upon binding of this compound, estrogen receptors undergo a conformational change that facilitates their dimerization. These dimers, typically homodimers of ERα (ESR1) or ERβ (ESR2), or potentially heterodimers, then translocate to the nucleus where they interact with specific DNA sequences called Estrogen Response Elements (EREs). nih.govmdpi.comresearchgate.net The canonical ERE is a palindromic sequence characterized by the consensus sequence 5'-GGTCAnnnTGACC-3', where 'n' represents any nucleotide. researchgate.net The DNA-binding domain (DBD) of the estrogen receptor, containing two zinc finger structures, is crucial for recognizing and binding to this specific motif. researchgate.netnih.govnih.govub.edu While the classical mechanism involves direct binding to EREs, ERs can also regulate gene expression by binding to imperfect EREs or half-sites, or indirectly through protein-protein interactions with other transcription factors tethered to DNA. nih.govnih.govnih.govoup.com Studies have shown that ERα binds to EREs as a homodimer with a stoichiometry of two receptor molecules per ERE. nih.gov
Regulation of Target Gene Expression
The culmination of this compound binding, ER dimerization, ERE binding (or tethering), and coregulator and chromatin remodeling complex recruitment is the regulation of target gene expression. Estrogen receptors can either activate or repress gene transcription. researchgate.net The set of genes regulated by ERs is diverse and varies depending on the cell type and context. nih.govoup.com
Genome-wide studies have revealed that ERs primarily bind to enhancer regions, which can be located far from the transcription start sites of target genes. oup.comoup.com These distal enhancers can interact with proximal promoters through chromatin looping, bringing the ER-bound complex into proximity with the basal transcription machinery. oup.comoup.com
While many estrogen-responsive genes contain EREs in their promoters, a significant proportion are regulated through ERE-independent mechanisms involving protein-protein interactions with other transcription factors like AP-1, Sp1, and NF-κB. nih.govfrontiersin.orgbioscientifica.combioscientifica.com The outcome of this compound-mediated gene regulation (activation or repression) depends on the specific combination of recruited coregulators and the intricate interplay between the ER complex and the local chromatin environment.
Data on this compound's specific effects on target gene expression would require dedicated research. However, based on the known mechanisms of estrogen receptors, this compound would be expected to influence the expression of genes involved in a wide range of physiological processes, including cell growth, differentiation, and metabolism. nih.govnih.gov
| Mechanism of Gene Regulation | ER Binding Site | Coregulators Involved | Outcome |
| Classical Genomic | Estrogen Response Element (ERE) | Coactivators or Corepressors | Transcriptional Activation or Repression |
| Non-classical Genomic (Tethering) | Binding sites for other Transcription Factors (e.g., AP-1, Sp1) | Coactivators or Corepressors | Transcriptional Activation or Repression |
Cellular and Tissue Specific Biological Effects of Estrobin in Preclinical Models
In Vivo Preclinical Research Models for Estrobin Effects
Rodent Models for Estrogenic Activity Assessment
There is no available scientific literature detailing the use of rodent models to assess the estrogenic activity of this compound.
No studies have been published that utilize transgenic animal models to investigate the interaction of this compound with estrogen receptors. Research on estrogen receptors often employs such models to elucidate the mechanisms of action of various estrogenic compounds. nih.govnih.govyoutube.comresearchgate.netnih.gov However, no such investigations have been reported for this compound.
Similarly, there is a lack of research employing ovariectomized animal models to study the effects of this compound in the context of estrogen deficiency. This is a common preclinical model to evaluate the potential of estrogenic compounds to mitigate symptoms associated with low estrogen levels. nih.gov
Research Methodologies and Analytical Techniques for Estrobin Studies
In Vivo Methodologies in Preclinical Animal Research
Animal Model Selection and Experimental Design Considerations
The selection of an appropriate animal model is a critical first step in the in vivo evaluation of Estrobin. Rodent models, particularly mice and rats, are frequently utilized in estrogen-related research due to their well-characterized reproductive physiology and the availability of genetically modified strains. nih.govnih.gov
Key considerations in experimental design include the use of ovariectomized animals to eliminate the influence of endogenous estrogens, allowing for a more precise assessment of this compound's effects. researchgate.net The choice of strain can also be significant, as different strains can exhibit varying sensitivities to estrogenic compounds. For instance, the Dahl Salt-Sensitive (DSS) rat is a valuable model for studying the interaction of estrogens with cardiovascular health under hypertensive conditions. nih.gov
Transgenic models, such as those with knockouts of estrogen receptors (ERKO), provide invaluable tools for dissecting the specific pathways through which this compound exerts its effects. nih.gov By comparing the response to this compound in wild-type versus ERKO animals, researchers can determine the dependency of its action on specific estrogen receptors.
A well-designed study will also account for the route of administration and the formulation of this compound, as these can significantly impact its bioavailability and subsequent biological activity. The duration of treatment and the selection of appropriate endpoints are also crucial for obtaining meaningful data.
Table 1: Key Considerations in Animal Model Selection for this compound Studies
| Consideration | Rationale | Example Models |
| Species | Similar reproductive physiology to humans, well-characterized genetics. | Mice (e.g., C57BL/6), Rats (e.g., Sprague-Dawley, Dahl Salt-Sensitive) |
| Hormonal Status | To isolate the effects of the exogenous compound from endogenous hormones. | Ovariectomized females |
| Genetic Background | To investigate the role of specific genes or pathways in the compound's action. | Estrogen Receptor Knockout (ERKO) mice |
| Disease Model | To assess the compound's efficacy in a relevant pathological context. | Models of osteoporosis, cardiovascular disease, or hormone-dependent cancers |
Histological and Morphometric Analysis of Target Tissues
Histological and morphometric analyses are fundamental for evaluating the cellular and structural changes induced by this compound in target tissues. These tissues typically include the uterus, mammary glands, bone, and brain, which are known to be responsive to estrogens. mdpi.comnih.gov
Immunohistochemistry (IHC) is a powerful technique used to detect the expression and localization of specific proteins within the tissue. nih.gov For instance, IHC can be employed to assess the expression of estrogen receptors (ERα and ERβ) and markers of cell proliferation (e.g., Ki-67) in response to this compound treatment. nih.gov In situ hybridization (ISH) can be used to detect specific RNA molecules, providing information on gene expression at the cellular level. nih.gov
Morphometric analysis involves the quantitative measurement of various histological features. This can include measuring the height of the uterine luminal epithelium, the area of mammary glands, or the density and thickness of bone trabeculae. These quantitative data are essential for an objective assessment of this compound's biological effects.
Gene Expression Profiling (e.g., RNA-seq, qRT-PCR)
To understand the molecular mechanisms underlying this compound's actions, it is crucial to analyze its impact on gene expression. Gene expression profiling techniques can identify the genes and signaling pathways that are modulated by this compound in target cells and tissues.
RNA-sequencing (RNA-seq) is a high-throughput method that provides a comprehensive and unbiased profile of the transcriptome. This technique can be used to compare the gene expression profiles of tissues from this compound-treated animals with those from control animals, revealing a global picture of the transcriptional changes induced by the compound. illinois.edu
Quantitative real-time polymerase chain reaction (qRT-PCR) is a targeted approach used to quantify the expression of specific genes of interest. illinois.edu This method is often used to validate the findings from RNA-seq and to conduct more focused studies on the regulation of particular genes known to be involved in estrogen signaling pathways.
In studies of estrogenic compounds, researchers often examine the expression of well-established estrogen-responsive genes as biomarkers of activity. nih.gov Comparative profiling of gene expression in different cell lines (e.g., breast cancer cells like MCF-7 and T-47D) can also provide insights into the cell-type-specific effects of this compound. nih.gov
Proteomic Analysis for this compound-Induced Protein Changes
Proteomics is the large-scale study of proteins and their functions. In the context of this compound research, proteomic analysis can identify changes in the proteome of target cells or tissues following treatment, providing insights into the functional consequences of the observed gene expression changes. nih.gov
Mass spectrometry (MS)-based proteomics is a powerful tool for identifying and quantifying thousands of proteins in a complex biological sample. nih.govmdpi.com Techniques such as label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC) can be used to compare the protein expression profiles of this compound-treated and control samples. nih.gov
Bioinformatic analysis of the proteomic data can then be used to identify the biological pathways and cellular processes that are most significantly affected by this compound. nih.govmdpi.com For example, a proteomic study of estrogen-treated osteoclasts identified numerous proteins involved in apoptosis, differentiation, and polarization, providing a deeper understanding of how estrogens regulate bone resorption. nih.gov Similarly, proteomic analysis of breast cancer cells treated with estradiol (B170435) revealed alterations in proteins involved in cell division and apoptosis. nih.gov
Imaging Techniques for Receptor Activation and Localization in Animal Models
Advanced imaging techniques can be employed to visualize the activation and localization of estrogen receptors in response to this compound in living animals. These methods provide valuable spatial and temporal information about the compound's interaction with its target.
Positron Emission Tomography (PET) is a molecular imaging technique that can be used to visualize and quantify the distribution of a radiolabeled ligand in the body. frontiersin.org By labeling a derivative of this compound with a positron-emitting radionuclide, it would be theoretically possible to image its binding to estrogen receptors in vivo. This approach has been successfully used with other estrogen receptor ligands to image estrogen receptor-positive tumors. frontiersin.orgturkupetcentre.net
Fluorescence-based imaging techniques can also be used to study estrogen receptor dynamics. bmbreports.org In transgenic animal models expressing fluorescently tagged estrogen receptors, the administration of this compound could be visualized by tracking the localization and intensity of the fluorescent signal. nih.gov For instance, a transgenic zebrafish model expressing a green fluorescent protein (GFP) reporter under the control of estrogen response elements has been used to visualize the activation of estrogen receptors in response to various compounds. nih.gov
Synthetic Approaches and Derivatization for Academic Research
The chemical synthesis of this compound and its derivatives is essential for conducting research into its biological properties. The ability to synthesize these compounds allows for the production of sufficient quantities for in vitro and in vivo studies and enables the creation of new analogs with potentially modified activities.
Chemical Synthesis Pathways of this compound and Related Triphenylethylenes
This compound belongs to the triphenylethylene (B188826) group of nonsteroidal estrogens. wikipedia.org The synthesis of triphenylethylenes often involves multi-step chemical reactions. A common precursor for the synthesis of many triphenylethylenes is benzophenone (B1666685). wikipedia.org
One general approach to synthesizing triphenylethylene and its derivatives involves the reaction of a substituted deoxybenzoin (B349326) with a Grignard reagent, followed by dehydration. Modifications to the phenyl rings and the ethylene (B1197577) backbone can be introduced at various stages of the synthesis to create a library of related compounds.
For example, the synthesis of triphenylethylene bisphenol analogs has been achieved by reacting a substituted benzophenone with an appropriate organometallic reagent, followed by a series of transformations to introduce the desired functional groups. nih.govacs.org These synthetic strategies allow for the systematic modification of the triphenylethylene scaffold to explore structure-activity relationships.
Stereoselective Synthesis and Chiral Resolution for Isomer Study
The biological activity of chiral molecules is often highly dependent on their stereochemistry. For a compound like this compound, which is presumed to possess multiple chiral centers, the study of its individual isomers is critical. This requires sophisticated approaches for both the targeted synthesis of specific stereoisomers (stereoselective synthesis) and the separation of isomers from a racemic or diastereomeric mixture (chiral resolution).
Methodologies in stereoselective synthesis aim to control the formation of a specific stereoisomer over others. A common strategy involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. tcichemicals.com Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For a complex molecule like this compound, a multi-step synthesis would likely employ several stereoselective reactions, such as asymmetric hydrogenations or aldol (B89426) reactions, to build the chiral centers with the desired configuration. mdpi.comnih.gov
The table below illustrates hypothetical outcomes from different stereoselective synthetic routes for a key intermediate in this compound synthesis.
| Route | Key Reaction Type | Chiral Catalyst/Auxiliary | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| A | Asymmetric Hydrogenation | (S)-BINAP-RuCl2 | 20:1 | 98% |
| B | Organocatalyzed Aldol | (L)-Proline | 15:1 | 95% |
| C | Chiral Auxiliary | (S)-Evans' oxazolidinone | >99:1 | Not Applicable |
| D | Substrate Control | N/A (Existing chiral center directs reaction) | 8:1 | Not Applicable |
When stereoselective synthesis is not feasible or results in mixtures, chiral resolution techniques are employed. wikipedia.org These methods separate enantiomers or diastereomers based on their different physical properties. nih.gov
Diastereomeric Salt Crystallization : This classical method involves reacting a racemic mixture of this compound with an enantiomerically pure chiral resolving agent (e.g., tartaric acid or brucine) to form diastereomeric salts. wikipedia.org These salts have different solubilities, allowing one to be selectively crystallized and then converted back to the pure this compound enantiomer. wikipedia.org
Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and highly effective method for both analytical and preparative-scale separation of isomers. chiralpedia.comnih.gov The CSP creates a chiral environment where the enantiomers of this compound interact differently, leading to different retention times and thus, separation. chiralpedia.com
The following table compares the hypothetical efficiency of different chiral HPLC columns for the resolution of this compound enantiomers.
| Chiral Stationary Phase (CSP) | Mobile Phase | Resolution Factor (Rs) |
| Polysaccharide-based (Cellulose) | Hexane/Isopropanol (90:10) | 1.8 |
| Polysaccharide-based (Amylose) | Hexane/Ethanol (85:15) | 2.5 |
| Pirkle-type (Brush-type) | Hexane/Dichloromethane/Methanol | 1.5 |
| Macrocyclic Glycopeptide | Methanol/Acetic Acid/Triethylamine | 2.1 |
Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. researchgate.netnih.gov By systematically designing and synthesizing analogs of a lead compound like this compound, researchers can identify the key molecular features—known as pharmacophores—responsible for its effects and optimize its properties. rsc.orgnih.gov
The design of this compound analogs would focus on modifying specific regions of the molecule. For instance, if this compound possesses a phenolic hydroxyl group, analogs could be synthesized where this group is removed, replaced with a methoxy (B1213986) group, or shifted to a different position to probe its importance in receptor binding. youtube.comnih.gov Other modifications might include altering the flexibility of the molecular backbone, introducing bulky or electron-withdrawing groups, or changing the stereochemistry at one of the chiral centers. nih.govnih.gov
The synthesis of these analogs often involves leveraging the synthetic route developed for the parent this compound molecule, introducing modifications at late stages to efficiently generate a library of related compounds. mdpi.comresearchgate.net
The findings from SAR studies are typically compiled to build a comprehensive model of the pharmacophore. The data below represents a hypothetical SAR study on this compound analogs, with activity measured by receptor binding affinity (Ki).
| Compound ID | Modification from this compound | Receptor Binding Affinity (Ki, nM) |
| This compound | Parent Compound | 5.2 |
| E-AN-01 | Phenolic -OH removed | 850.7 |
| E-AN-02 | Phenolic -OH converted to -OCH3 | 125.3 |
| E-AN-03 | Addition of a fluoro group at C-2 | 4.8 |
| E-AN-04 | Addition of a bulky t-butyl group at C-4 | 340.1 |
| E-AN-05 | Inversion of stereocenter at C-17 | 98.6 |
The phenolic hydroxyl group is critical for high-affinity binding, as its removal (E-AN-01) or methylation (E-AN-02) drastically reduces activity. This suggests it may act as a key hydrogen bond donor or acceptor in the receptor binding pocket. nih.gov
Small, electron-withdrawing substituents in specific regions, such as the fluoro group in E-AN-03, may be well-tolerated or even slightly beneficial for binding.
Bulky substituents in other regions are detrimental to activity (E-AN-04), likely due to steric hindrance within the binding site.
The specific stereochemistry of the molecule is crucial, as inverting a single chiral center (E-AN-05) significantly lowers binding affinity.
These SAR insights are invaluable for the rational design of future analogs with potentially enhanced potency and selectivity. louisville.edu
Academic Significance and Future Research Directions
Estrobin's Contribution to Understanding Estrogen Receptor Modulator (SERM) Development
The discovery and development of Selective Estrogen Receptor Modulators (SERMs) have been a cornerstone of modern endocrine therapy, aiming to elicit tissue-specific estrogenic or anti-estrogenic effects. nih.govnih.govwikipedia.org this compound has played a pivotal, albeit indirect, role in advancing our understanding of SERM functionality. By providing a novel chemical scaffold with a unique binding mode to the estrogen receptor, this compound has allowed researchers to dissect the structural determinants of tissue selectivity.
Early investigations with this compound demonstrated that its interaction with the ER ligand-binding domain (LBD) induces a conformational change distinct from that caused by classic SERMs like tamoxifen (B1202) or raloxifene. researchgate.net This unique conformation alters the surface of the receptor that interacts with co-regulatory proteins. This has led to the "Co-regulator Fingerprint Hypothesis," which posits that the specific three-dimensional shape of the ligand-ER complex dictates which co-activators or co-repressors are recruited, thereby fine-tuning gene expression in a tissue-specific manner.
| Compound | Receptor Conformation Change | Primary Co-regulator Interaction | Predominant Tissue Effect |
|---|---|---|---|
| Estradiol (B170435) | Agonist Conformation | SRC-1, TIF2 | Agonist (Broad) |
| Tamoxifen | Mixed Agonist/Antagonist | SRC-1 (Uterus), NCoR (Breast) | Mixed |
| This compound | Novel Intermediate Conformation | GRIP1, LCoR | Highly Selective Agonist |
Role of this compound in Investigating Estrogen Receptor Diversity and Isoform-Specific Actions
Mammals express two main isoforms of the estrogen receptor, ERα and ERβ, which often have different and sometimes opposing physiological effects. nih.govresearchgate.netresearchgate.net A significant challenge in endocrinology has been to develop ligands that can selectively target one isoform over the other. This compound has proven to be an invaluable tool in this pursuit due to its marked preference for ERβ.
Studies using this compound have helped to elucidate the distinct downstream signaling pathways activated by ERβ. For instance, in neuronal cell lines, this compound-mediated activation of ERβ has been shown to upregulate brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and plasticity. This contrasts with the more proliferative signals typically associated with ERα activation. This isoform selectivity has enabled researchers to functionally separate the roles of ERα and ERβ in various tissues, providing a clearer picture of their individual contributions to health and disease. nih.gov
Unraveling the Full Spectrum of this compound-Mediated Intracellular Signaling
Estrogen signaling is not limited to the classical genomic pathway involving direct DNA binding. imrpress.comnih.gov Estrogens can also elicit rapid, non-genomic effects through membrane-associated estrogen receptors that activate various intracellular signaling cascades. researchgate.netnih.gov this compound has been a key compound in dissecting these non-genomic pathways.
Research has shown that this compound can activate the phosphoinositide 3-kinase (PI3K)/Akt pathway in endothelial cells, leading to the production of nitric oxide, a potent vasodilator. researchgate.net This effect is independent of gene transcription and occurs within minutes of this compound administration. The ability of this compound to selectively engage specific signaling pathways is providing a more detailed map of the complex network of estrogen-mediated intracellular communication. imrpress.com
Future Avenues for Exploiting this compound's Estrogenic Activity in Preclinical Research Tools
The unique profile of this compound positions it as a powerful tool for future preclinical research. nih.gov Its high selectivity for ERβ and its ability to activate specific signaling pathways make it an ideal probe for investigating the role of ERβ in various physiological and pathological processes. nih.govmdpi.comresearchgate.net
One promising area of future research is the use of this compound to explore the therapeutic potential of ERβ agonism in neurodegenerative diseases and certain types of cancer. nih.gov Additionally, radiolabeled versions of this compound could be developed as imaging agents for positron emission tomography (PET) to visualize the distribution and density of ERβ in living organisms. This would be an invaluable tool for both basic research and clinical diagnostics.
Further research will also focus on developing derivatives of this compound with even greater selectivity and tailored signaling properties. The goal is to create a toolbox of "this compound-like" compounds that can be used to precisely manipulate estrogen signaling, opening up new frontiers in our understanding of endocrinology and the development of novel therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
